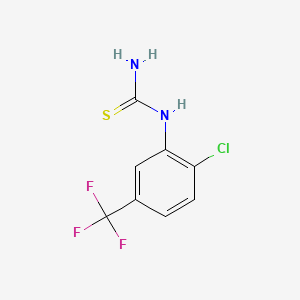

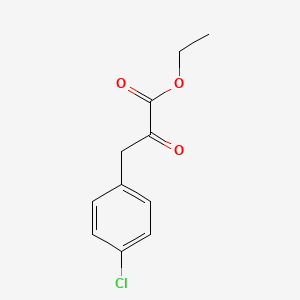

1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

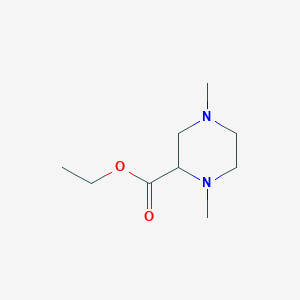

1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a compound that falls within the broader category of thiourea derivatives. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, organocatalysis, and as ligands in coordination chemistry. The presence of the 2-chloro-5-(trifluoromethyl)phenyl group in thiourea derivatives is particularly interesting due to its potential to enhance the properties of the molecule through electronic effects and the ability to form strong hydrogen bonds .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For instance, a thiourea derivative can be prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate . Although the specific synthesis of this compound is not detailed in the provided papers, it can be inferred that a similar approach could be employed, using the appropriate chloro-trifluoromethyl-substituted phenyl isothiocyanate as a starting material.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their function, especially when used as chiral solvating agents or organocatalysts. The crystal and molecular structure of a related compound, 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea, has been determined using single-crystal X-ray diffraction, which shows that it crystallizes in the triclinic space group . This information provides insight into the potential molecular geometry and intermolecular interactions that could be expected for this compound.

Chemical Reactions Analysis

Thiourea derivatives are reactive and can participate in various chemical reactions. For example, N-(5-chloropyridin-2-yl)-N′N′-dialkylthioureas can react with phenacyl bromides to yield trisubstituted thiazoles through a 1,3-pyridyl shift . This demonstrates the reactivity of the thiourea moiety in intramolecular cyclization reactions, which could be relevant for the synthesis of heterocyclic compounds from this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysts, for example, has been shown to be advantageous due to its ability to participate in hydrogen bonding with Lewis-basic sites, which is critical for catalytic activity . Although the exact properties of this compound are not provided, it can be anticipated that the chloro and trifluoromethyl substituents would similarly affect its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Biological Properties

Thioureas have found significant applications as ligands in coordination chemistry due to their ability to form stable complexes with various metals. These complexes have been investigated for their structural properties and potential applications in biological systems. The unique coordination properties of thioureas, influenced by nitrogen substituents, have led to novel applications in transition metal chemistry. Biological aspects, including high-throughput screening assays and structure–activity analyses, have also been highlighted, demonstrating the interdisciplinary approach combining chemistry and biology for potential therapeutic applications (Saeed, Flörke, & Erben, 2014).

Chemosensors for Environmental and Biological Analysis

Thioureas and their derivatives have been employed as chemosensors for detecting various anions and neutral analytes, showcasing their importance in environmental, biological, and agricultural samples. Their ability to establish inter- and intramolecular hydrogen bonding has made them valuable in the design of highly sensitive and selective fluorimetric and colorimetric sensors. This application is crucial for monitoring environmental pollutants and ensuring safety in biological systems (Al-Saidi & Khan, 2022).

Radioprotection and Mutation Induction

Research on novel thiourea compounds has demonstrated their potential in radioprotection, particularly in agricultural systems like pea development. These compounds have shown a capability to reduce chromosome aberrations, increase survival rates, and induce mutations beneficial for crop improvement. The selective application of these compounds could lead to enhanced resistance against diseases and environmental stresses, leading to higher productivity in agriculture (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

Anti-Inflammatory Properties

Molecular docking studies on thiourea derivatives have revealed their promising potential as anti-inflammatory agents. Computer-aided drug design has shown that these compounds can fit well into the active sites of key enzymes involved in inflammation, such as COX-1, COX-2, and 5-LOX. Structural modifications, particularly the insertion of carboxyl groups and pi-rich heterocycles, have been linked to enhanced binding potential and therapeutic efficacy, indicating a promising direction for drug development in treating inflammatory diseases (Nikolic, Mijajlovic, & Nedeljković, 2022).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea and similar compounds could involve their potential use in the pharmaceutical and agrochemical industries. Trifluoromethylpyridines, which share some structural similarities with this compound, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients .

Eigenschaften

IUPAC Name |

[2-chloro-5-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEQZLQDKSFFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371534 |

Source

|

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21714-35-2 |

Source

|

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)

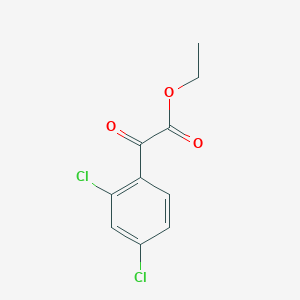

![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)

![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)